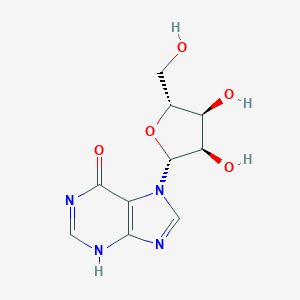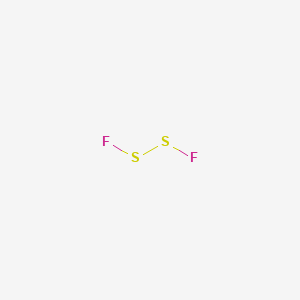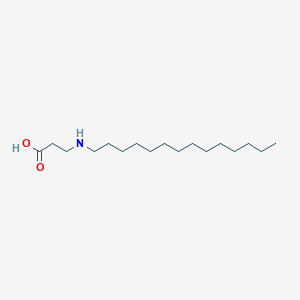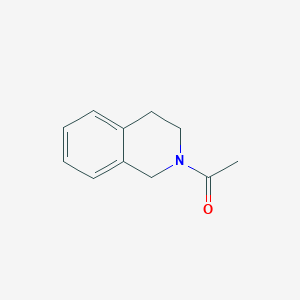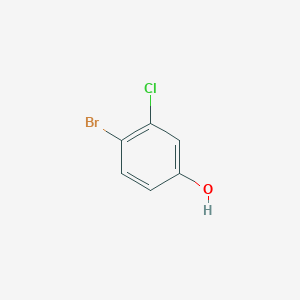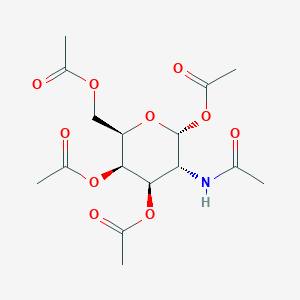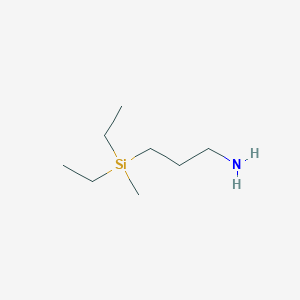
1-Propanamine, 3-(diethylmethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(diethylmethylsilyl)-, also known as TMS-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylethylamine (PEA), which is a natural compound found in the human body and is known to play a role in regulating mood, cognition, and behavior. TMS-PEA is synthesized by adding a diethylmethylsilyl (TMS) group to the nitrogen atom of PEA. This modification enhances the compound's stability and bioavailability, making it a useful tool for scientific research.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(diethylmethylsilyl)- is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This action increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
1-Propanamine, 3-(diethylmethylsilyl)- has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. 1-Propanamine, 3-(diethylmethylsilyl)- has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propanamine, 3-(diethylmethylsilyl)- has several advantages for use in scientific research. It is stable and easy to handle, making it a useful tool for studying the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-Propanamine, 3-(diethylmethylsilyl)- has some limitations for use in lab experiments. Its effects on the brain are not fully understood, and it may have side effects that are not yet known.
Direcciones Futuras
There are many future directions for research on 1-Propanamine, 3-(diethylmethylsilyl)-. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors in the brain. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-Propanamine, 3-(diethylmethylsilyl)- involves the reaction of PEA with chloromethyl diethylmethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and yields 1-Propanamine, 3-(diethylmethylsilyl)- as a white solid. The purity of the compound can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(diethylmethylsilyl)- has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 1-Propanamine, 3-(diethylmethylsilyl)- is in the field of neuroscience, where it is used to study the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- has also been used in pharmacological studies to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
| 13014-84-1 | |
Fórmula molecular |
C8H21NSi |
Peso molecular |
159.34 g/mol |
Nombre IUPAC |
3-[diethyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NSi/c1-4-10(3,5-2)8-6-7-9/h4-9H2,1-3H3 |
Clave InChI |
LSSHHSHIJANGKT-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(CC)CCCN |
SMILES canónico |
CC[Si](C)(CC)CCCN |
| 13014-84-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


